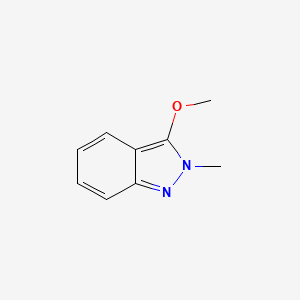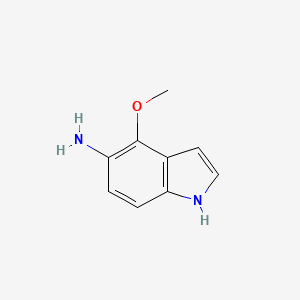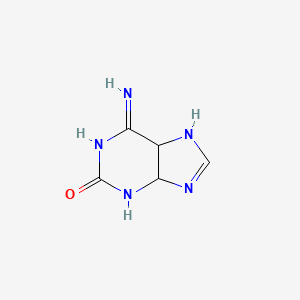![molecular formula C10H13NO B11920974 1'H-Spiro[cyclopentane-1,3'-pyrrolo[1,2-c]oxazole] CAS No. 706791-71-1](/img/structure/B11920974.png)
1'H-Spiro[cyclopentane-1,3'-pyrrolo[1,2-c]oxazole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’H-Spiro[cyclopentane-1,3’-pyrrolo[1,2-c]oxazole] is a heterocyclic compound characterized by a spiro linkage between a cyclopentane ring and a pyrrolo[1,2-c]oxazole moiety. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1’H-Spiro[cyclopentane-1,3’-pyrrolo[1,2-c]oxazole] typically involves cyclocondensation reactions. One common method is the reaction of cyclopentanone with appropriate nucleophiles and electrophiles under controlled conditions. For instance, the cyclocondensation of 2-aminopyridine-3-carbonitrile with cyclopentanone can yield the desired spiro compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1’H-Spiro[cyclopentane-1,3’-pyrrolo[1,2-c]oxazole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrrolo[1,2-c]oxazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced spiro compounds.
Substitution: Formation of substituted spiro derivatives.
Applications De Recherche Scientifique
1’H-Spiro[cyclopentane-1,3’-pyrrolo[1,2-c]oxazole] has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 1’H-Spiro[cyclopentane-1,3’-pyrrolo[1,2-c]oxazole] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1’,2’-Dihydrospiro[cyclopentane-1,3’-pyrrolo[2,3-b]pyridin]-2’-one
- Spiro[pyrrole-3,2’-pyrrolo[2,1-b]oxazole]
Comparison: 1’H-Spiro[cyclopentane-1,3’-pyrrolo[1,2-c]oxazole] is unique due to its specific spiro linkage and the presence of both cyclopentane and pyrrolo[1,2-c]oxazole rings. This structure imparts distinct reactivity and biological activity compared to similar compounds. For instance, the presence of the oxazole ring can enhance its potential as an antimicrobial agent compared to pyrrolo[2,3-b]pyridin derivatives .
Propriétés
Numéro CAS |
706791-71-1 |
|---|---|
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
spiro[1H-pyrrolo[1,2-c][1,3]oxazole-3,1'-cyclopentane] |
InChI |
InChI=1S/C10H13NO/c1-2-6-10(5-1)11-7-3-4-9(11)8-12-10/h3-4,7H,1-2,5-6,8H2 |
Clé InChI |
YUQDOWQEEFZOEC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)N3C=CC=C3CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11920915.png)



![4-Methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B11920946.png)




![3-Aminopyrazolo[1,5-a]pyridin-7-ol](/img/structure/B11920985.png)
